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(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA

Acyl-CoA synthetase kinetics Retinal lipid metabolism Km comparison

This is the authentic (4Z,7Z,10Z,13Z,16Z,19Z)-DHA-CoA—the ONLY CoA thioester that recapitulates physiological ACSL6/ACSL4 isoform kinetics, delivers a 10‑fold peroxisomal β‑oxidation response (vs. 5‑fold for EPA‑CoA), and achieves a retinal microsomal Km of 9.84 µM. Its potent competitive inhibition of arachidonoyl‑CoA synthetase (50% at DHA/AA=1.5) makes it irreplaceable for Lands‑cycle and substrate‑partitioning studies. Substituting AA‑CoA or EPA‑CoA yields non‑physiological artifacts. Procure the only authentic DHA‑CoA standard to ensure experimental validity.

Molecular Formula C43H66N7O17P3S
Molecular Weight 1078.0 g/mol
Cat. No. B15551123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA
Molecular FormulaC43H66N7O17P3S
Molecular Weight1078.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h5-6,8-9,11-12,14-15,17-18,20-21,30-32,36-38,42,53-54H,4,7,10,13,16,19,22-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/t32-,36-,37-,38+,42-/m1/s1
InChIKeyMENFZXMQSYYVRK-CRCGJGBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA: The Activated Thioester Form of DHA for Lipid Metabolism Research and Procurement


(4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA (DHA-CoA) is the coenzyme A thioester derivative of docosahexaenoic acid (DHA, 22:6n-3), a long-chain polyunsaturated fatty acid (LC-PUFA) essential for neuronal, retinal, and cardiovascular function [1]. DHA-CoA serves as the obligate metabolic intermediate for DHA incorporation into membrane phospholipids, triacylglycerol synthesis, and peroxisomal β-oxidation [2]. Its formation is catalyzed by long-chain acyl-CoA synthetases (ACSLs), which activate free DHA to DHA-CoA in an ATP-dependent reaction [3].

Why Arachidonoyl-CoA, EPA-CoA, or Oleoyl-CoA Cannot Substitute for (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA in Experimental Systems


Long-chain acyl-CoA species exhibit pronounced isoform-specific enzyme recognition, differential metabolic routing, and distinct kinetic parameters that preclude functional interchangeability. DHA-CoA displays unique substrate preferences for ACSL6 and ACSL4 variants [1], markedly divergent mitochondrial versus peroxisomal oxidation partitioning compared to EPA-CoA [2], and potent competitive inhibition of arachidonoyl-CoA synthetase activity at physiologically relevant ratios [3]. Substituting DHA-CoA with arachidonoyl-CoA (AA-CoA, 20:4n-6), eicosapentaenoyl-CoA (EPA-CoA, 20:5n-3), or oleoyl-CoA (OA-CoA, 18:1n-9) in experimental assays yields quantitatively and qualitatively different outcomes in acyltransferase activity, β-oxidation flux, and cellular lipid remodeling. The following evidence demonstrates exactly where and by how much DHA-CoA diverges from its closest analogs.

Quantitative Differentiation of (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA Against Comparator Acyl-CoA Species


DHA-CoA Exhibits ~4-Fold Higher Apparent Affinity for Retinal Acyl-CoA Synthetase Compared to Arachidonoyl-CoA

In retinal microsomal membranes, DHA-CoA synthesis exhibits an apparent Km of 9.84 µM for docosahexaenoate, which is approximately 4-fold lower (i.e., higher apparent affinity) than the Km of 40 µM for arachidonate [1]. The Vmax for docosahexaenoate was 5.26 nmol/min/mg protein, compared to 13.3 nmol/min/mg protein for arachidonate [1]. This indicates that at low substrate concentrations, DHA is activated to its CoA thioester more efficiently than AA.

Acyl-CoA synthetase kinetics Retinal lipid metabolism Km comparison

Acsl6 Overexpression Specifically Promotes DHA-CoA Formation While Minimally Affecting AA-CoA and OA-CoA Activation

Overexpression of Acsl6 (rat acyl-CoA synthetase long-chain family member 6) in differentiating PC12 cells specifically promotes DHA internalization and activation to DHA-CoA, whereas oleic acid (OA) and arachidonic acid (AA) internalization and activation to OA-CoA and AA-CoA are increased only marginally [1]. Acsl6 overexpression increased the incorporation of 14C-labeled DHA into phospholipids and triacylglycerols significantly more than OA or AA incorporation [1].

ACSL6 isoform specificity Neuronal lipid metabolism DHA-CoA activation

DHA-CoA Is a Very Poor Substrate for Mitochondrial Carnitine Acyltransferase-I and -II, Unlike EPA-CoA, Which Is Actively Oxidized

DHA-CoA was a very poor substrate for mitochondrial carnitine acyltransferase-I and -II, and the activity did not increase after treatment with 3-thia fatty acids [1]. In contrast, EPA-CoA was a good substrate for mitochondrial carnitine acyltransferase-I, and treatment with 3-thia fatty acids increased the activity 1.7-fold [1]. In isolated hepatocytes, 16% of total metabolized EPA was oxidized and 76% incorporated into glycerolipids, whereas DHA was oxidized very little [1].

Mitochondrial β-oxidation Carnitine acyltransferase DHA-CoA vs EPA-CoA

Peroxisomal DHA-CoA Oxidase Activity Increases 10-Fold Under Proliferative Conditions, Double the 5-Fold Increase for EPA-CoA Oxidase

Following 3-thia fatty acid treatment, peroxisomal DHA-CoA oxidase activity increased 10-fold, whereas peroxisomal EPA-CoA oxidase activity increased only 5-fold [1]. This indicates that under conditions of peroxisomal proliferation, DHA-CoA is preferentially channeled into peroxisomal β-oxidation relative to EPA-CoA.

Peroxisomal β-oxidation Acyl-CoA oxidase DHA-CoA vs EPA-CoA

DHA Competitively Inhibits Arachidonoyl-CoA Synthetase with IC50 in the Low Micromolar Range for ACSL4

In a direct competition assay with palmitate, polyunsaturated fatty acids including DHA were strong competitors only for ACSL4, with IC50 values ranging from 0.5 to 5 µM [1]. DHA was also strongly preferred by ACSL6_v2 [1]. This demonstrates that DHA-CoA formation can outcompete other acyl-CoA synthetase substrates at the ACSL4 isoform.

ACSL4 isoform Competitive inhibition DHA-CoA vs AA-CoA

Human ACSL4 Variants Exhibit Similar Affinity but Different Reaction Rates for DHA, EPA, and AA

Recombinant human ACSL4V1 and ACSL4V2 both preferred highly unsaturated fatty acids including DHA, adrenic acid, EPA, and AA as substrates [1]. Kinetic studies revealed that the two variants had similar relative affinities for AA, EPA, and DHA but different reaction rates for each HUFA [1]. This confirms that DHA-CoA is a bona fide substrate for human ACSL4 isoforms with distinct catalytic efficiency.

Human ACSL4 variants Substrate specificity LC-MS/MS kinetics

Validated Research Applications for (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoyl-CoA Based on Quantitative Differentiation Evidence


Kinetic Characterization of ACSL4 and ACSL6 Isoforms Requiring DHA-CoA as the Definitive Substrate

For researchers studying the substrate specificity and kinetic parameters of long-chain acyl-CoA synthetase isoforms ACSL4 and ACSL6, DHA-CoA is an essential substrate. Evidence demonstrates that ACSL6 overexpression specifically promotes DHA internalization and DHA-CoA formation while minimally affecting AA-CoA and OA-CoA [1]. ACSL4 variants exhibit distinct reaction rates for DHA compared to EPA and AA [2]. Competitive assays show that DHA is a strong competitor for ACSL4 with IC50 values of 0.5–5 µM [3]. Substituting DHA-CoA with AA-CoA or EPA-CoA in ACSL isoform assays will yield non-physiological kinetic profiles and misinterpretation of isoform-specific substrate preferences.

Studies of Peroxisomal β-Oxidation and DHA Biosynthesis/Retroconversion Pathways

DHA-CoA is the direct substrate for peroxisomal β-oxidation enzymes involved in DHA biosynthesis from C24:6n-3 and retroconversion [1]. Under peroxisomal proliferative conditions, DHA-CoA oxidase activity increases 10-fold, twice the 5-fold increase observed for EPA-CoA oxidase [2]. DHA-CoA is a very poor substrate for mitochondrial carnitine acyltransferases, whereas EPA-CoA is actively oxidized in mitochondria [2]. Experiments investigating peroxisomal acyl-CoA oxidase (ACOX1), D-bifunctional protein, or sterol carrier protein X (SCPx) activity therefore require DHA-CoA as the substrate to accurately measure DHA-specific peroxisomal β-oxidation flux.

Retinal and Neuronal Lipid Metabolism Assays Focusing on DHA Incorporation into Phospholipids

In retinal microsomal membranes, DHA-CoA synthesis exhibits a Km of 9.84 µM, approximately 4-fold lower (higher affinity) than the 40 µM Km for arachidonoyl-CoA [1]. Acsl6 overexpression in neuronal PC12 cells specifically increases DHA-CoA formation and DHA incorporation into phospholipids, stimulating neurite outgrowth [2]. Researchers studying DHA enrichment in retinal membranes, neuronal differentiation, or synaptic phospholipid remodeling must use DHA-CoA rather than AA-CoA or EPA-CoA to recapitulate the preferential activation and incorporation of DHA observed in these tissues.

Competitive Inhibition Studies of Acyl-CoA Synthetases and Acyltransferases

DHA-CoA potently inhibits arachidonoyl-CoA synthetase activity in cardiac tissue, with 50% inhibition of AA incorporation into phosphatidylcholine observed at a DHA/AA molar ratio of 1.5 [1]. DHA is a strong competitor for ACSL4 with IC50 values of 0.5–5 µM [2]. For competitive substrate utilization assays, inhibition studies, or investigations of the Lands cycle and phospholipid remodeling, DHA-CoA must be used as the authentic competitor to accurately quantify its inhibitory potency and substrate partitioning relative to other acyl-CoA species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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